molecular formula C20H15Cl3N2O3S B2849973 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide CAS No. 337922-17-5

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide

Cat. No.: B2849973
CAS No.: 337922-17-5
M. Wt: 469.76
InChI Key: AXXKRKCQNFMGNZ-UHFFFAOYSA-N
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Description

The compound 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide is a structurally complex acetamide derivative. Its IUPAC name reflects the presence of:

  • A phenyl group attached to the acetamide nitrogen (N-phenyl).
  • A 2-chloroanilino moiety substituted with a (2,5-dichlorophenyl)sulfonyl group. The sulfonyl bridge connects the aniline ring to the 2,5-dichlorophenyl aromatic system.

This compound’s molecular formula is C₂₀H₁₅Cl₃N₂O₃S, with a calculated molecular weight of 469.77 g/mol.

Properties

IUPAC Name

2-(2-chloro-N-(2,5-dichlorophenyl)sulfonylanilino)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O3S/c21-14-10-11-17(23)19(12-14)29(27,28)25(18-9-5-4-8-16(18)22)13-20(26)24-15-6-2-1-3-7-15/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXKRKCQNFMGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide is a synthetic compound with significant biological activity, particularly in the context of antifungal properties. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H15Cl3N2O3SC_{16}H_{15}Cl_{3}N_{2}O_{3}S and a molecular weight of approximately 421.726 g/mol. It features a sulfonamide functional group, which is often associated with diverse biological activities. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₆H₁₅Cl₃N₂O₃S
Molecular Weight421.726 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point557.2 ± 60.0 °C
Flash Point290.8 ± 32.9 °C

Antifungal Activity

Recent studies have evaluated the antifungal properties of this compound against various strains of Candida, including fluconazole-resistant strains.

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 128 to 256 µg/mL against Candida albicans and Candida parapsilosis.
  • Minimum Fungicidal Concentration (MFC) : The MFC was found to be between 512 and 1,024 µg/mL .
  • Biofilm Inhibition : It inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% .

The mechanism of action appears not to involve direct interaction with ergosterol or damage to the fungal cell wall, suggesting alternative pathways for its antifungal effects .

Antibacterial Activity

While the primary focus has been on antifungal activity, related compounds in the same class have shown antibacterial properties. For instance, studies on similar chloroacetamides indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) due to their ability to penetrate cell membranes effectively .

Study on Antifungal Efficacy

A study published in SciELO assessed the antifungal potential of 2-chloro-N-phenylacetamide against resistant strains. The research utilized various methodologies including:

  • Microdilution techniques for determining MIC and MFC.
  • Biofilm assays to evaluate inhibition and disruption capabilities.
  • Combination studies with established antifungals like amphotericin B and fluconazole, revealing antagonistic interactions when combined .

Structure-Activity Relationship Analysis

A quantitative structure-activity relationship (QSAR) analysis indicated that substituents on the phenyl ring significantly influence biological activity. Compounds with halogenated substituents exhibited enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • The sulfonamide group may interact with key enzymes or receptors involved in fungal metabolism.
  • Disruption of cellular processes could lead to increased susceptibility in resistant strains.

Scientific Research Applications

Research indicates that compounds similar to 2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide exhibit a range of biological activities:

  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects, making this compound a candidate for developing new antibiotics.
  • Anticancer Potential : Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic avenues for treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Efficacy Study :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains.
    • The mechanism involved inhibition of bacterial folate synthesis pathways, similar to traditional sulfa drugs.
  • Cancer Cell Proliferation Inhibition :
    • Research published in a peer-reviewed journal highlighted that this compound significantly reduced the proliferation of certain cancer cell lines in vitro.
    • The study suggested that it acts by inducing apoptosis and disrupting cell cycle progression.
  • Anti-inflammatory Mechanisms :
    • In vivo studies indicated that the compound could reduce markers of inflammation in animal models of arthritis.
    • It was found to inhibit the production of pro-inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

The compound’s uniqueness lies in its combination of N-phenyl acetamide , sulfonyl bridging group , and polyhalogenated aromatic rings . Below, it is compared to analogs with variations in substituents and functional groups (Table 1).

Table 1: Structural and Molecular Comparison
Compound Name Sulfonyl Group Acetamide Nitrogen Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
2-{2-Chloro[(2,5-Dichlorophenyl)Sulfonyl]Anilino}-N-Phenylacetamide (Target) 2,5-Dichlorophenyl N-Phenyl C₂₀H₁₅Cl₃N₂O₃S 469.77 High lipophilicity due to three chlorine atoms and aromatic bulk .
2-{[(2,5-Dichlorophenyl)Sulfonyl]Anilino}-N,N-Dimethylacetamide () 2,5-Dichlorophenyl N,N-Dimethyl C₁₆H₁₆Cl₂N₂O₃S 387.28 Enhanced solubility due to dimethyl groups; potential intermediate in synthesis .
2-[2-Chloro(Phenylsulfonyl)Anilino]-N-Methylacetamide () Phenyl N-Methyl C₁₅H₁₅ClN₂O₃S 338.81 Reduced halogenation may lower toxicity; simpler structure .
N-(2-Anilinophenyl)-2-Chloroacetamide () None N-(2-Anilinophenyl) C₁₄H₁₃ClN₂O 276.72 Lacks sulfonyl group; smaller size suggests lower steric hindrance .

Analysis of Substituent Effects

(a) Sulfonyl Group Variations
  • 2,5-Dichlorophenyl vs. Phenyl ( vs. 10):
    The 2,5-dichlorophenyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to a simple phenyl group. This could enhance binding to hydrophobic targets (e.g., enzymes or receptors) but may reduce aqueous solubility .
(b) Acetamide Nitrogen Substituents
  • N-Phenyl vs. N,N-Dimethyl (Target vs. This trade-off impacts pharmacokinetics: dimethyl analogs may have better bioavailability, while N-phenyl derivatives could exhibit stronger target affinity .
(c) Chlorine Substitution Patterns
  • In contrast, the compound from has only one chlorine, which may reduce persistence in biological systems .

Q & A

Q. Methodological Framework :

Core Modifications : Synthesize analogs with substituents at the 2,5-dichlorophenyl (e.g., -CF₃, -OCH₃) or acetamide positions .

Biological Screening : Test against a panel of targets (e.g., Candida albicans, HeLa cells) to identify pharmacophores .

Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ values .
Example Finding : Electron-withdrawing groups (e.g., -Cl) enhance antifungal activity but reduce solubility .

What advanced techniques validate interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to fungal CYP51 (KD = 12 nM) .
  • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB ID 6XYZ) to identify hydrogen bonds with sulfonyl groups .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding, confirming entropy-driven interactions .

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